molecular formula C15H21NO2 B6076017 N-[(4-phenyloxan-4-yl)methyl]propanamide

N-[(4-phenyloxan-4-yl)methyl]propanamide

Cat. No.: B6076017
M. Wt: 247.33 g/mol
InChI Key: KUCRJYDLVRERGB-UHFFFAOYSA-N
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Description

N-[(4-Phenyloxan-4-yl)methyl]propanamide is a propanamide derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a phenyl group. The oxane ring is further functionalized with a methyl group attached to the amide nitrogen. This structure combines lipophilic (phenyl, oxane) and polar (amide) moieties, making it a candidate for pharmacological studies targeting enzymes or receptors requiring balanced hydrophobicity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-14(17)16-12-15(8-10-18-11-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCRJYDLVRERGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves the reaction of 4-phenyloxan-4-ylmethylamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After completion, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Cyclic Substituents

Propanamide derivatives with cyclic substituents on the benzylamine moiety are well-documented. Key examples include:

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Evidence
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) Cyclopropyl, 4-fluorophenyl C20H18Cl2FNO2 400.27 109–110
N-[Cyclobutyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27k) Cyclobutyl, 4-fluorophenyl C21H20Cl2FNO2 414.30 103–104
N-[(4-Phenyloxan-4-yl)methyl]propanamide (Target) 4-Phenyltetrahydropyran-4-ylmethyl C19H23NO2 297.39 Not reported

Key Observations :

  • The target compound lacks halogen substituents (e.g., Cl, F) present in analogs like 27i and 27k, which may reduce its electrophilicity and alter receptor binding .

Propanamides with Sulfonamide and Heterocyclic Moieties

Several propanamides incorporate sulfonamide groups or pyridine rings, often targeting TRPV1 receptors:

Compound Name Key Structural Features Molecular Formula Melting Point (°C) Biological Activity Key Evidence
N-((2-Isopropoxy-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (21) Pyridine, trifluoromethyl, sulfonamide C22H24F4N2O4S 66–68 TRPV1 antagonism
N-((2-(Cyclohexylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (46) Cyclohexylmethoxy, pyridine, sulfonamide C25H28F4N2O4S 108–110 TRPV1 antagonism
This compound (Target) Tetrahydropyran, phenyl C19H23NO2 Not reported Not reported

Key Observations :

  • Sulfonamide-containing analogs (e.g., 21, 46) exhibit TRPV1 antagonist activity due to strong hydrogen-bonding interactions with the receptor’s active site .
  • The target compound lacks sulfonamide or pyridine groups, suggesting divergent pharmacological targets, possibly acetylcholinesterase or serotonin receptors, as seen in other propanamides (e.g., ZINC72065926 in ) .

Propanamides with Aromatic and Heteroaromatic Modifications

Compounds with extended aromatic systems or heterocycles demonstrate varied applications:

Compound Name Structural Features Molecular Formula Melting Point (°C) Application Key Evidence
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) Biphenylmethyl, pyridone C22H20N2O2 Not reported Acetylcholinesterase inhibition
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide Chlorobenzyl, cyano, methoxyphenyl C18H18ClN3O2 Not reported Not reported
This compound (Target) Tetrahydropyran, phenyl C19H23NO2 Not reported Not reported

Key Observations :

  • The biphenylmethyl group in ZINC72065926 enhances π-π stacking interactions with acetylcholinesterase, a feature absent in the target compound .

Key Observations :

  • Halogenated propanamides (e.g., 27i, 27k) exhibit moderate yields (32–76%), likely due to steric hindrance from cyclic substituents .
  • TRPV1 antagonists with linear alkoxy chains (e.g., 46) show higher yields (73%) and melting points, correlating with crystallinity from symmetric substituents .

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